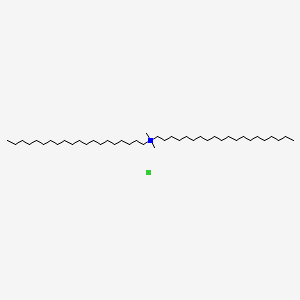

Diarachidyl dimonium chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

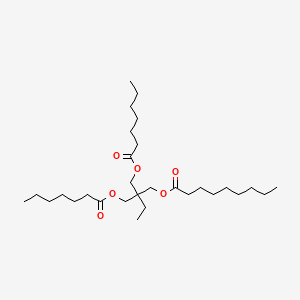

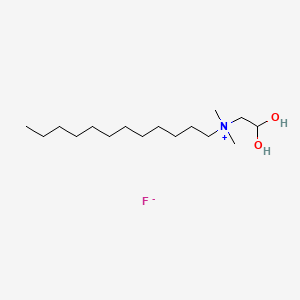

Le chlorure de diarachidyl dimonium est un composé d'ammonium quaternaire principalement utilisé comme agent conditionneur dans les produits de soin des cheveux. Il est connu pour ses excellentes propriétés démêlantes et sa capacité à améliorer la maniabilité et l'apparence des cheveux . Le composé est caractérisé par sa formule moléculaire C42H88N.Cl et une masse moléculaire de 642,608 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le chlorure de diarachidyl dimonium est synthétisé par la quaternisation de la diméthylamine avec des halogénures d'alkyle à longue chaîne, en particulier le chlorure d'arachidyle. La réaction se produit généralement dans un solvant organique tel que l'éthanol ou l'isopropanol sous des conditions de température et de pression contrôlées .

Méthodes de production industrielle : La production industrielle implique le processus de quaternisation à grande échelle, où la diméthylamine est mise à réagir avec un mélange de chlorures de docosyle et d'eicosyle. La réaction est réalisée dans un réacteur équipé d'un contrôle de température pour garantir un rendement et une pureté optimaux. Le produit est ensuite purifié par des processus de filtration et de cristallisation .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorure de diarachidyl dimonium subit principalement des réactions de substitution en raison de la présence du groupe ammonium quaternaire. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .

Réactifs et conditions courantes :

Réactions de substitution : Impliquent généralement des nucléophiles tels que des ions hydroxyde ou d'autres halogénures.

Réactions d'oxydation : Peuvent être réalisées à l'aide d'agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.

Réactions de réduction : Impliquent des agents réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium.

Principaux produits formés :

Réactions de substitution : Formation d'alcools correspondants ou d'autres composés d'ammonium substitués.

Réactions d'oxydation : Formation de dérivés oxydés tels que des aldéhydes ou des acides carboxyliques.

Réactions de réduction : Formation de dérivés réduits tels que des amines.

4. Applications de la recherche scientifique

Le chlorure de diarachidyl dimonium a une large gamme d'applications dans divers domaines :

Chimie : Utilisé comme catalyseur de transfert de phase en synthèse organique.

Biologie : Employé dans la formulation d'agents antimicrobiens en raison de ses propriétés biocides.

Médecine : Utilisé dans le développement de désinfectants et d'antiseptiques.

Industrie : Communément utilisé dans les produits de soins personnels, en particulier dans les après-shampoings et les shampooings, pour ses propriétés conditionnantes et antistatiques

5. Mécanisme d'action

Le mécanisme d'action du chlorure de diarachidyl dimonium implique la perturbation des interactions intermoléculaires et la dissociation des bicouches lipidiques. Cela conduit à la déstabilisation des membranes cellulaires microbiennes, entraînant la lyse et la mort cellulaire. Le composé cible la membrane phospholipidique des micro-organismes, ce qui le rend efficace contre un large spectre de bactéries et de champignons .

Composés similaires :

Chlorure de didécyldiméthylammonium : Un autre composé d'ammonium quaternaire avec des propriétés antimicrobiennes similaires mais des chaînes alkyles plus courtes.

Chlorure de benzalkonium : Largement utilisé comme désinfectant et conservateur avec une longueur de chaîne alkylique et une structure différentes.

Unicité : Le chlorure de diarachidyl dimonium est unique en raison de ses longues chaînes alkyles, qui confèrent des propriétés conditionnantes supérieures dans les produits de soin des cheveux par rapport à d'autres composés d'ammonium quaternaire. Sa capacité à former des émulsions stables et à réduire les charges statiques le rend très efficace dans les formulations de soins personnels .

Applications De Recherche Scientifique

Diarachidyl dimonium chloride has a wide range of applications in various fields:

Chemistry: Used as a phase transfer catalyst in organic synthesis.

Biology: Employed in the formulation of antimicrobial agents due to its biocidal properties.

Medicine: Utilized in the development of disinfectants and antiseptics.

Industry: Commonly used in personal care products, especially in hair conditioners and shampoos, for its conditioning and antistatic properties

Mécanisme D'action

The mechanism of action of diarachidyl dimonium chloride involves the disruption of intermolecular interactions and the dissociation of lipid bilayers. This leads to the destabilization of microbial cell membranes, resulting in cell lysis and death. The compound targets the phospholipid membrane of microorganisms, making it effective against a broad spectrum of bacteria and fungi .

Comparaison Avec Des Composés Similaires

Didecyldimethylammonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties but shorter alkyl chains.

Benzalkonium Chloride: Widely used as a disinfectant and preservative with a different alkyl chain length and structure.

Uniqueness: Diarachidyl dimonium chloride is unique due to its long alkyl chains, which provide superior conditioning properties in hair care products compared to other quaternary ammonium compounds. Its ability to form stable emulsions and reduce static charges makes it highly effective in personal care formulations .

Propriétés

Numéro CAS |

1471-93-8 |

|---|---|

Formule moléculaire |

C42H88ClN |

Poids moléculaire |

642.6 g/mol |

Nom IUPAC |

di(icosyl)-dimethylazanium;chloride |

InChI |

InChI=1S/C42H88N.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43(3,4)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-42H2,1-4H3;1H/q+1;/p-1 |

Clé InChI |

OCTAKUVKMMLTHX-UHFFFAOYSA-M |

SMILES canonique |

CCCCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCCCC.[Cl-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium 5-[(4-amino-2-chlorophenyl)azo]salicylate](/img/structure/B12665880.png)